

4-isopropylimidazole chemical properties and characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Isopropylimidazole

Cat. No.: B1313718

[Get Quote](#)

4-Isopropylimidazole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Isopropylimidazole, a substituted imidazole derivative, presents a structure of interest for various applications in chemical synthesis and pharmaceutical development. This technical guide provides a detailed overview of its chemical properties, characterization data, and proposed experimental protocols. Due to the limited availability of direct experimental data for **4-isopropylimidazole**, this document leverages comparative data from its isomers, 1-isopropylimidazole and 2-isopropylimidazole, and provides predicted values to offer a comprehensive profile. This guide is intended to serve as a foundational resource for researchers and professionals working with or interested in the potential of substituted imidazoles.

Chemical Properties

4-Isopropylimidazole (CAS No. 58650-48-9) is a heterocyclic organic compound.[1][2][3] Due to the tautomeric nature of the unsubstituted imidazole ring, **4-isopropylimidazole** can exist in equilibrium with 5-isopropylimidazole. The physicochemical properties of **4-**

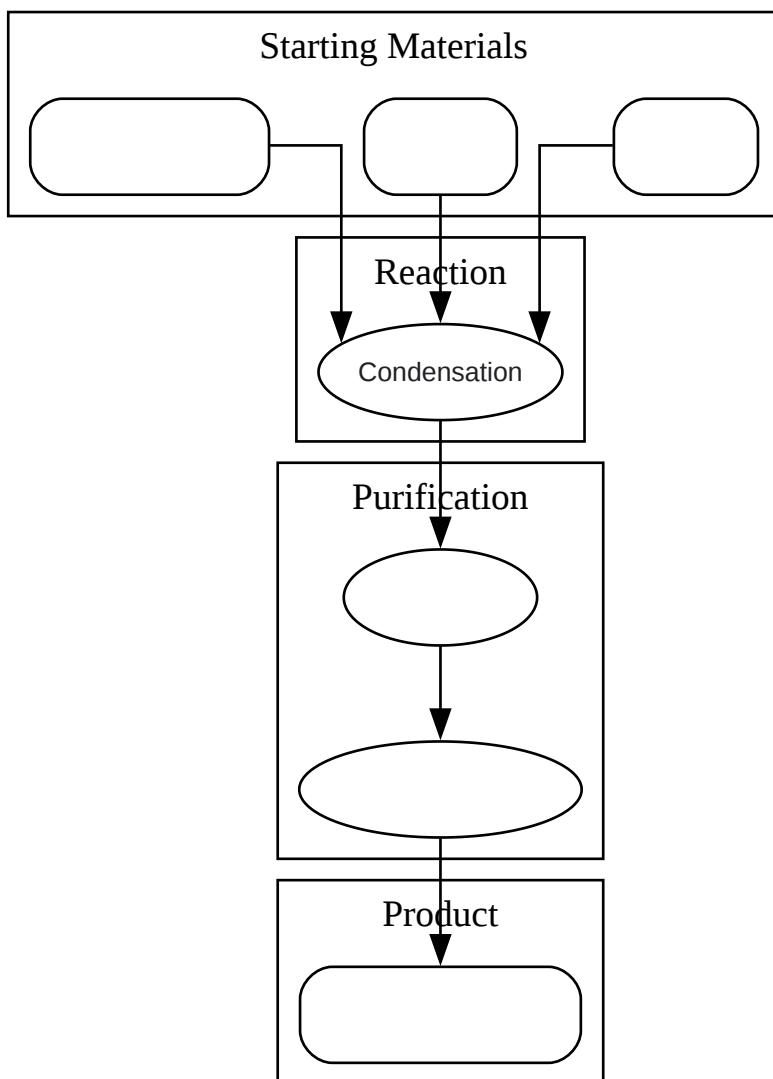

isopropylimidazole are summarized in Table 1, with comparative data for its isomers, 1-isopropylimidazole and 2-isopropylimidazole, provided for context.

Table 1: Physicochemical Properties of Isopropylimidazole Isomers

Property	4- Isopropylimidazole	1- Isopropylimidazole	2- Isopropylimidazole
CAS Number	58650-48-9[1][2][3]	4532-96-1[4][5][6][7]	36947-68-9[8][9][10]
Molecular Formula	C ₆ H ₁₀ N ₂ [3]	C ₆ H ₁₀ N ₂ [4][5][6][7]	C ₆ H ₁₀ N ₂ [8][9][10]
Molecular Weight	110.16 g/mol [3]	110.16 g/mol [4][5][6] [7]	110.16 g/mol [8][9][10]
Boiling Point	241.0 ± 9.0 °C (Predicted)[3]	203.3 ± 9.0 °C at 760 mmHg[7]	256-260 °C (lit.)[9]
Melting Point	Not available	Not available	129-131 °C (lit.)[9]
Density	Not available	1.0 ± 0.1 g/cm ³ [7]	Not available
pKa (of conjugate acid)	Predicted ~7-8	7.15 ± 0.20 (Predicted)[5][6]	Not available
Solubility	Expected to be soluble in polar organic solvents.	Soluble in organic solvents.[7]	Soluble in various organic solvents.[10]

Synthesis Workflow

A plausible synthetic route to **4-isopropylimidazole** can be adapted from established methods for imidazole synthesis. A potential workflow is outlined below.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow for **4-isopropylimidazole**.

Characterization

Detailed experimental characterization data for **4-isopropylimidazole** is not readily available. Therefore, this section provides predicted spectral data and comparative data from its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ^1H and ^{13}C NMR Chemical Shifts for **4-Isopropylimidazole** and Experimental Data for Isomers

Compound	Nucleus	Predicted/Experimental Chemical Shifts (δ , ppm)
4-Isopropylimidazole	^1H	Imidazole Protons (H2, H5): ~7.5-7.0, Isopropyl CH: ~3.0 (septet), Isopropyl CH_3 : ~1.2 (doublet)
^{13}C		Imidazole C2: ~135, Imidazole C4/C5: ~120-115, Isopropyl CH: ~28, Isopropyl CH_3 : ~23
1-Isopropylimidazole	^1H	H2: 7.47 (s, 1H), H5: 6.97 (s, 1H), H4: 6.89 (s, 1H), CH: 4.27 (sept, 1H), CH_3 : 1.40 (d, 6H) [11]
2-Isopropylimidazole	^1H	No readily available data.

Infrared (IR) Spectroscopy

The IR spectrum of **4-isopropylimidazole** is expected to show characteristic peaks for the N-H and C-H stretching of the imidazole ring and the isopropyl group.

Table 3: Predicted IR Absorption Bands for **4-Isopropylimidazole**

Functional Group	Predicted Wavenumber (cm^{-1})	Description
N-H Stretch	3150-3000 (broad)	Imidazole N-H stretching vibration.
C-H Stretch (Aromatic)	3050-3000	Imidazole C-H stretching.
C-H Stretch (Aliphatic)	2970-2870	Isopropyl C-H stretching.
C=N Stretch	1670-1600	Imidazole ring stretching.
C-N Stretch	1260-1180	Imidazole ring stretching.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **4-isopropylimidazole** is predicted to show a molecular ion peak (M^+) at m/z 110, corresponding to its molecular weight.

Predicted Fragmentation Pattern:

- m/z 110: Molecular ion $[C_6H_{10}N_2]^+$
- m/z 95: Loss of a methyl group $[M-CH_3]^+$
- m/z 68: Loss of the isopropyl group $[M-C_3H_7]^+$

Experimental Protocols

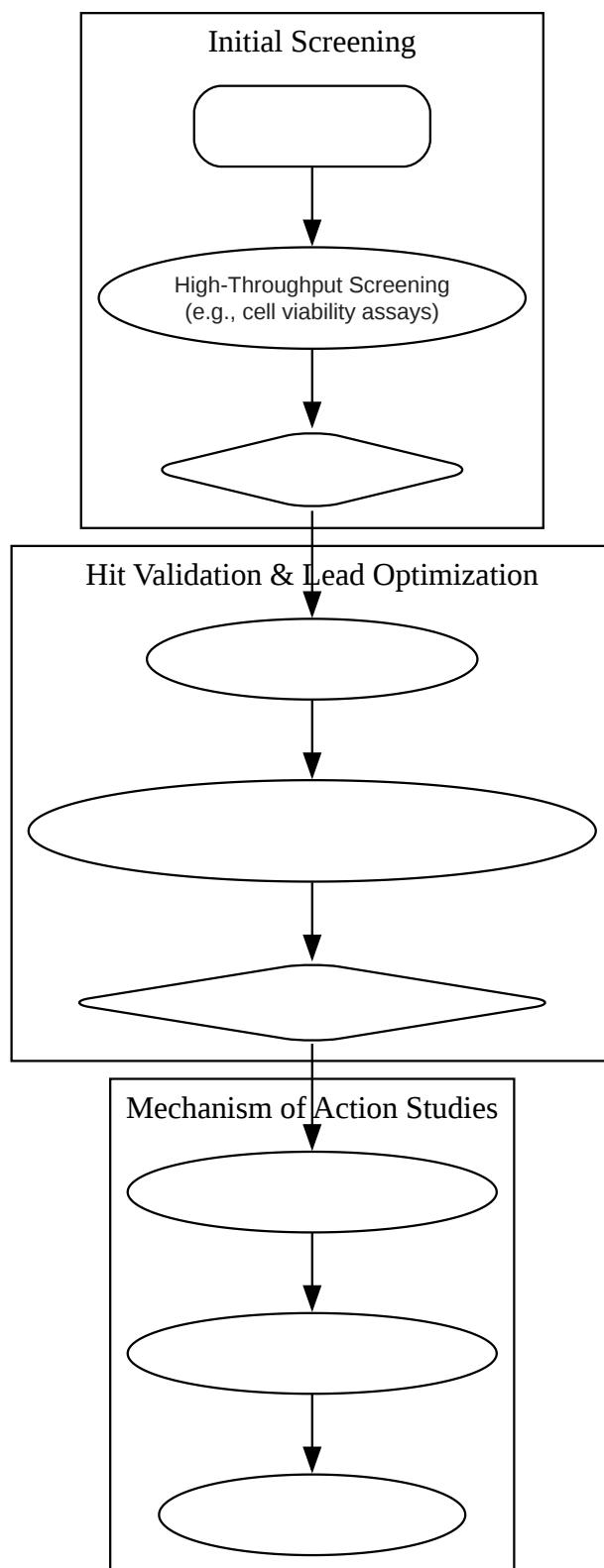
The following are detailed, generalized protocols for the characterization of **4-isopropylimidazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-isopropylimidazole** in 0.6 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$, or D_2O) in a standard 5 mm NMR tube.
- 1H NMR Acquisition:
 - Use a 400 MHz or higher field NMR spectrometer.
 - Acquire a standard one-pulse 1H spectrum with a 90° pulse angle.
 - Set the spectral width to cover the range of -2 to 12 ppm.
 - Use a relaxation delay of at least 5 seconds to ensure full relaxation of all protons.
 - Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.

- Set the spectral width to cover the range of 0 to 200 ppm.
- Use a relaxation delay of 2-5 seconds.
- Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
- Data Processing: Process the acquired FID using an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy


- Sample Preparation:
 - Neat Liquid: If **4-isopropylimidazole** is a liquid, a thin film can be prepared by placing a drop of the sample between two KBr or NaCl plates.
 - Solid: If it is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
- Data Acquisition:
 - Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
 - Collect a background spectrum of the empty sample holder (for KBr pellets) or clean plates (for a thin film).
 - Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **4-isopropylimidazole** in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- Ionization: Use Electron Ionization (EI) at 70 eV for GC-MS to generate fragment ions, or a soft ionization technique like Electrospray Ionization (ESI) for LC-MS to primarily observe the protonated molecule $[M+H]^+$.
- Mass Analysis: Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 50-200.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the molecule.

Biological Activity Assessment Workflow

As the specific biological activities and signaling pathways of **4-isopropylimidazole** are not well-documented, a general workflow for assessing the biological potential of a novel compound is presented.

[Click to download full resolution via product page](#)

Caption: General workflow for biological activity assessment.

Conclusion

This technical guide provides a summary of the known and predicted chemical properties and characterization data for **4-isopropylimidazole**. While direct experimental data remains scarce, the comparative analysis with its isomers and the provided predictive data offer a valuable starting point for researchers. The detailed experimental protocols and workflows are designed to guide the synthesis, characterization, and biological evaluation of this and other novel imidazole-based compounds. Further research is warranted to fully elucidate the experimental properties and potential applications of **4-isopropylimidazole**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. achmem.com [achmem.com]
- 2. 58650-48-9|4-Isopropyl-1H-imidazole|BLD Pharm [bldpharm.com]
- 3. 4-Isopropylimidazole | 58650-48-9 [amp.chemicalbook.com]
- 4. 1-Isopropyl-1H-imidazole | CymitQuimica [cymitquimica.com]
- 5. 1-Isopropylimidazole | 4532-96-1 [chemicalbook.com]
- 6. 4532-96-1 CAS MSDS (1-Isopropylimidazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. innospk.com [innospk.com]
- 8. 1H-Imidazole, 2-(1-methylethyl)- | C6H10N2 | CID 123457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-异丙基咪唑 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 2-Isopropylimidazole (CAS 36947-68-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. 1-Isopropylimidazole, CAS No. 4532-96-1 - iChemical [ichemical.com]
- To cite this document: BenchChem. [4-isopropylimidazole chemical properties and characterization]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1313718#4-isopropylimidazole-chemical-properties-and-characterization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com